molecular formula C18H14O7S2 B14411160 4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol CAS No. 86571-18-8

4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol

Cat. No.: B14411160
CAS No.: 86571-18-8
M. Wt: 406.4 g/mol
InChI Key: NUXBTPZDSWMOFC-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a sulfonyl linkage, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The sulfonyl linkage and phenol groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(propane-2,2-diyl)]diphenol
  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
  • 4,4’-[(4-Hydroxy-1,3-phenylene)bis(ethane-1,2-diyl)]diphenol

Uniqueness

4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

86571-18-8

Molecular Formula

C18H14O7S2

Molecular Weight

406.4 g/mol

IUPAC Name

2,4-bis[(4-hydroxyphenyl)sulfonyl]phenol

InChI

InChI=1S/C18H14O7S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,19-21H

InChI Key

NUXBTPZDSWMOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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